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Introduction Antistreptolysin O (ASO) is a clinically significant antibody produced by the human
immune system in response to Streptolysin O, a toxic enzyme produced by Group A
Streptococcus bacteria. Measuring ASO levels is crucial for diagnosing recent or past
streptococcal infections, which can be precursors to serious conditions like rheumatic fever and
glomerulonephritis. While traditional methods like hemolysis inhibition have been used, the
Enzyme-Linked Immunosorbent Assay (ELISA) offers a more reproducible, sensitive, and
guantitative alternative for ASO determination.[1][2] This document provides a detailed protocol
for the development and execution of a quantitative competitive ELISA for ASO.

1. Principle of the Assay

This protocol describes a competitive ELISA for the quantitative determination of ASO. The
microplate wells are pre-coated with a fixed amount of Streptolysin O antigen. During the
assay, patient samples (containing unknown amounts of ASO) and an ASO-specific antibody
conjugated to Horseradish Peroxidase (HRP) are added to the wells. The ASO present in the
sample competes with the ASO-HRP conjugate for binding to the immobilized Streptolysin O.[3]
[4] After an incubation period, unbound components are washed away. A substrate solution is
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then added, which develops a color in the presence of the HRP enzyme. The intensity of the
color is inversely proportional to the concentration of ASO in the sample; a higher ASO
concentration in the sample results in less ASO-HRP binding and a weaker color signal.[3] The
ASO concentration is determined by comparing the optical density (O.D.) of the samples to a
standard curve generated from known concentrations of ASO.[3][5]

Streptolysin O (SLO) Antigen (Coated) ASO from Sample ASO-HRP Conjugate

Sample ASO Binds to SLO ASO-HRP Binds to SLO

Enzymatic Reaction

TMB Substrate
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Caption: Principle of the quantitative competitive ASO ELISA.
2. Materials and Reagents

Materials Provided (Typical Kit Contents):
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o Microtiter Plate: 96 wells pre-coated with Streptolysin O antigen.

e Enzyme Conjugate: ASO-specific antibody conjugated to HRP.[3]

» Standards: Set of calibrated ASO standards at various concentrations.
» Positive and Negative Controls.[6]

o Sample Diluent/Assay Buffer.

e Wash Solution Concentrate (e.g., 100x).[3]

e Substrate A (e.g., Chromogen Solution A).[6]

e Substrate B (e.g., Chromogen Solution B).[6]

e Stop Solution (e.g., 2N Sulfuric Acid).[3]

o Plate Sealers/Adhesive Strips.[6]

Materials Required but Not Supplied:

Precision pipettes and disposable tips.[7]

o Multichannel pipette.[8]

o Graduated cylinders for reagent preparation.[7]

e Deionized or distilled water.[7]

e Tubes for sample dilution.[7]

» Microplate reader capable of measuring absorbance at 450 nm.[3]
e Automated microplate washer or squirt bottle.[7]

e Incubator set to 37°C.[7]

o Data analysis software.[5]
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3. Protocol Optimization

For the development of a robust assay, every step must be optimized to ensure reliable and
reproducible results.[9][10]

3.1. Checkerboard Titration of Antigen and Enzyme Conjugate A checkerboard titration is
essential to determine the optimal concentrations of the coating antigen (Streptolysin O) and
the detection ASO-HRP conjugate.[11] The goal is to find the combination that yields a strong
signal with the zero standard (maximum signal) and a low background.
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Caption: Layout for a checkerboard titration experiment.
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Methodology:

Prepare serial dilutions of Streptolysin O antigen (e.g., from 10 pg/mL down to 0.31 pg/mL)
in a suitable coating buffer (e.g., PBS pH 7.4 or Carbonate-Bicarbonate buffer pH 9.6).[9]

Coat columns of a 96-well plate with the different antigen concentrations. Incubate overnight
at 4°C.

Wash the plate and block with a blocking buffer.

Prepare serial dilutions of the ASO-HRP conjugate (e.g., 1:1000, 1:2000, 1:4000, etc.) in
assay buffer.

Add the different conjugate dilutions to the rows of the plate.

Incubate, wash, and proceed with substrate development and reading as per the standard
protocol.

The optimal combination is the one that gives a high O.D. (e.g., >1.5) for the highest
conjugate dilution and lowest antigen concentration.

3.2. Optimization of Blocking and Washing

Blocking: Blocking is critical to prevent non-specific binding of the conjugate to the plate
surface, which can cause high background.[9] Test different blocking buffers (e.g., 1% BSAin
PBS, commercial blocking solutions) to find one that minimizes background noise while
maximizing the signal-to-noise ratio.[12]

Washing: Proper washing removes unbound reagents and reduces background. Optimize
the number of washes (typically 3-5 times) and the volume of wash buffer to ensure
consistency without causing the wells to dry out.[9][10] An automated plate washer is
recommended for consistency.[9]

4. Detailed Experimental Protocol
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1. Reagent & Sample Prep

(Bring to Room Temp)

2. Add Standards & Samples
(100 pL/well)

l

3. Add ASO-HRP Conjugate
(50 pL/well)

4. Incubate
(e.g., 60 min at 37°C)

5. Wash Plate
(5 times)

6. Add Substrate
(100 pL/well)

7. Incubate
(e.g., 20 min at 37°C, in dark)

8. Add Stop Solution
(50 pL/well)

9. Read Absorbance
(at 450 nm)

Click to download full resolution via product page

Caption: General workflow for the quantitative ASO ELISA.
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4.1. Reagent Preparation

e Bring to Room Temperature: Allow all reagents and samples to reach room temperature (20-
25°C) before use.[3]

e Wash Solution: If using a concentrate, dilute it to 1x with deionized or distilled water. For
example, dilute 10 mL of 100x concentrate with 990 mL of water.[3]

o ASO Standards: Reconstitute and/or prepare serial dilutions of the ASO standards according
to the manufacturer's instructions to create a standard curve.

4.2. Sample Preparation

e Serum: Use a serum separator tube and allow the blood to clot for 2 hours at room
temperature or overnight at 4°C. Centrifuge at approximately 1000 x g for 15-20 minutes.
Collect the serum.[3][6]

e Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g
for 15 minutes at 2-8°C within 30 minutes of collection.[6]

o Storage: Assay samples immediately or aliquot and store at -20°C or -80°C. Avoid repeated
freeze-thaw cycles.[3][6]

» Dilution: Samples are expected to have a wide range of ASO concentrations. It is critical to
dilute samples so their absorbance values fall within the linear range of the standard curve.
[5] A preliminary experiment may be needed to determine the optimal dilution factor.

4.3. Assay Procedure

e Add Standards and Samples: Add 100 pL of each standard, control, and diluted sample to
the appropriate wells. It is recommended to run all standards and samples in duplicate or
triplicate.[5][13] Add 100 pL of sample diluent to a well to serve as the blank control.[3]

e Add Conjugate: Add 50 pL of the optimized ASO-HRP conjugate to each well (except the
blank). Mix gently.[3]

 Incubate: Cover the plate with a sealer and incubate for 60 minutes at 37°C.[3][4]
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e Wash: Aspirate the liquid from each well. Wash the plate 5 times with 1x Wash Solution.
Ensure complete aspiration of liquid after the final wash by inverting the plate and blotting it
on absorbent paper.[6][12]

e Add Substrate: Add 100 pL of TMB Substrate (prepared by mixing Substrate A and B if
required) to each well.[6]

 Incubate for Color Development: Cover the plate and incubate for 20 minutes at 37°C in the
dark.[6]

o Stop Reaction: Add 50 pL of Stop Solution to each well. The color will change from blue to
yellow.[6]

o Read Plate: Read the optical density (O.D.) of each well at 450 nm within 15 minutes of
adding the Stop Solution.[6]

5. Data Analysis and Presentation
5.1. Calculation of Results

o Average O.D.: Calculate the average absorbance for each set of replicate standards,
controls, and samples.[5]

o Standard Curve: Plot the mean absorbance (y-axis) against the known concentrations of the
ASO standards (x-axis). Use a 4-parameter logistic (4-PL) curve-fitting software for the best
fit.[14]

o Determine Sample Concentration: Interpolate the mean absorbance value of each sample
on the standard curve to determine its corresponding ASO concentration.[13]

» Apply Dilution Factor: Multiply the interpolated concentration by the sample dilution factor to
obtain the final ASO concentration in the original sample.[5][13]

5.2. Data Tables

Table 1: Example Checkerboard Titration Data (O.D. at 450 nm)
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SLO Antigen  ASO-HRP ASO-HRP ASO-HRP ASO-HRP
(ng/mL) (1:2000) (1:4000) (1:8000) (1:16000)
5.0 2.451 2.134 1.855 1.432
2.5 2.112 1.899 1.601 1.105
1.25 1.856 1.652 1.245 0.854
0.625 1.503 1.298 0.933 0.611
0.312 1.122 0.876 0.645 0.421
Blank 0.105 0.098 0.091 0.085

In this example, 1.25 pg/mL of antigen and a 1:8000 dilution of conjugate might be chosen for a
good signal-to-noise ratio.

Table 2: Example ASO Standard Curve Data

Standard Concentration (IU/mL) Avg. O.D. at 450 hm
Blank 0 (Max Signal) 1.652
Std 1 50 1.345
Std 2 100 1.011
Std 3 200 0.654
Std 4 400 0.358

| Std 5800 | 0.189 |

Table 3: Example Calculation for Unknown Samples

o Conc. from Final Conc.
Sample ID Dilution Factor Avg. O.D.
Curve (lU/mL) (lU/mL)
Sample 1 100 0.821 145.5 14550
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| Sample 2 | 100 | 0.450 | 320.8 | 32080 |

Table 4: Typical Assay Performance Characteristics

Parameter Specification
Sensitivity 1.0 ng/mL[3]
Intra-Assay CV < 8%][3]
Inter-Assay CV < 10%[3]

Spike Recovery

94-103%][3]

CV (Coefficient of Variation) should ideally be less than 20% for replicates.[13][14]

6. Troubleshooting

Issue

Possible Cause(s)

Suggested Solution(s)

High Background

- Insufficient washing-
Ineffective blocking buffer-
Conjugate concentration too
high

- Increase number of
washes|[9]- Test alternative
blocking agents[9]- Further

optimize conjugate dilution

Low Signal

- Reagent degradation-
Insufficient incubation
time/temp- Low
conjugate/antigen

concentration

- Check reagent expiration
dates- Ensure proper
incubation conditions[3]- Re-

run checkerboard titration[11]

High Variability (High CV%)

- Pipetting inconsistency- Plate
not washed evenly-
Temperature variation across

plate

- Check pipette calibration;
practice technique[14]- Use an
automated plate washer[9]-
Ensure stable incubation

environment[14]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGH@ Methodological & Application

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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